

Preliminary Efficacy of ETP-46321: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive summary of the preliminary efficacy data available for **ETP-46321**, a potent and orally bioavailable inhibitor of phosphoinositide 3-kinase (PI3K) alpha (α) and delta (δ) isoforms. The information presented is collated from publicly available preclinical data.

In Vitro Efficacy

ETP-46321 has demonstrated potent and selective inhibitory activity against PI3K α and PI3K δ in biochemical assays. Furthermore, its efficacy has been confirmed in cellular models through the inhibition of the downstream effector protein kinase B (AKT).

Biochemical Potency

The inhibitory activity of **ETP-46321** against PI3K isoforms was determined using kinase assays. The apparent inhibition constants (Kiapp) are summarized in the table below.



Target	Kiapp (nM)
PI3Kα (wild-type)	2.3[1]
PI3Kα (H1047R mutant)	2.33[1]
PI3Kα (E545K mutant)	1.77[1]
PI3Kα (E542K mutant)	1.89[1]
ΡΙ3Κδ	14.2[1]

Cellular Potency

The cellular activity of **ETP-46321** was assessed by measuring the inhibition of AKT phosphorylation in the U2OS human osteosarcoma cell line.

Cell Line	Endpoint	IC50 (nM)
U2OS	Inhibition of AKT phosphorylation	8.3[1]

In Vivo Efficacy

Preliminary in vivo studies have been conducted to evaluate the anti-tumor activity of **ETP-46321** in a relevant animal model.

Lung Tumor Mouse Model

ETP-46321 was evaluated in a lung tumor mouse model driven by the K-RasG12V oncogenic mutation. The study reported significant tumor growth inhibition and a reduction in tumor metabolic activity as measured by positron emission tomography (PET).[1][2]

Specific quantitative data on the percentage of tumor growth inhibition and the dosing regimen were not available in the reviewed literature.

Pharmacokinetics



Pharmacokinetic studies in BALB/c mice have indicated that **ETP-46321** possesses favorable properties for oral administration.

Species	Parameter	Value
BALB/c Mouse	In vivo Clearance	0.6 L/h/Kg[1][2]
BALB/c Mouse	Oral Bioavailability	90%[1][2]

Experimental Protocols

The following are generalized experimental protocols representative of the methodologies typically employed in preclinical oncology research. The specific, detailed protocols for the **ETP-46321** studies were not available in the publicly accessible literature.

PI3K Enzyme Inhibition Assay (Illustrative Protocol)

Biochemical potency against PI3K isoforms is commonly determined using a kinase assay, such as an ADP-Glo™ Kinase Assay.

- Reaction Setup: The kinase reaction is performed in a buffer containing the PI3K enzyme, the substrate (e.g., PIP2), and ATP.
- Inhibitor Addition: ETP-46321 is added at various concentrations.
- Incubation: The reaction is incubated at room temperature to allow for the kinase reaction to proceed.
- ATP Detection: An ADP-Glo[™] reagent is added to terminate the kinase reaction and deplete the remaining ATP.
- Signal Generation: A kinase detection reagent is added to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.
- Data Analysis: The luminescent signal, which is proportional to the ADP generated and thus
 the kinase activity, is measured. The IC50 or Kiapp values are calculated from the doseresponse curve.



Cellular AKT Phosphorylation Assay (Illustrative Protocol)

The inhibition of PI3K signaling in a cellular context is often assessed by measuring the phosphorylation of downstream targets like AKT.

- Cell Culture: U2OS cells are cultured in appropriate media and seeded in multi-well plates.
- Compound Treatment: Cells are treated with varying concentrations of ETP-46321 for a specified duration.
- Cell Lysis: The cells are lysed to extract cellular proteins.
- Protein Quantification: The total protein concentration in each lysate is determined.
- Immunoassay: An immunoassay, such as a sandwich ELISA or Western blot, is performed using antibodies specific for phosphorylated AKT (e.g., p-AKT Ser473) and total AKT.
- Data Analysis: The signal from the phosphorylated AKT is normalized to the total AKT signal.
 The IC50 value is determined by plotting the normalized signal against the inhibitor concentration.

In Vivo Tumor Xenograft Study (Illustrative Protocol)

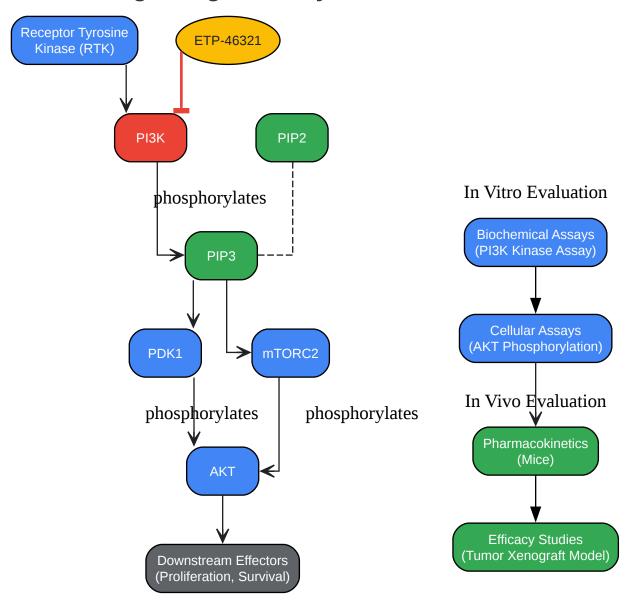
The anti-tumor efficacy of a compound is evaluated in vivo using animal models, such as immunodeficient mice bearing human tumor xenografts.

- Animal Model: Immunocompromised mice (e.g., nude or SCID) are used.
- Tumor Implantation: Human cancer cells (e.g., a lung cancer cell line with a K-Ras mutation) are implanted subcutaneously or orthotopically into the mice.
- Tumor Growth: Tumors are allowed to grow to a palpable size.
- Treatment: Mice are randomized into vehicle control and treatment groups. ETP-46321 is administered orally at a predetermined dose and schedule.



- Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
- Endpoint: The study is terminated when tumors in the control group reach a specified size. Tumors are excised and weighed.
- Data Analysis: Tumor growth inhibition is calculated by comparing the mean tumor volume or weight in the treated groups to the vehicle control group.

Signaling Pathway and Experimental Workflow PI3K/AKT Signaling Pathway





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